Carminomycin II - 50935-05-2

Carminomycin II

Catalog Number: EVT-1547950
CAS Number: 50935-05-2
Molecular Formula: C33H41NO13
Molecular Weight: 659.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A very toxic anthracycline-type antineoplastic related to DAUNORUBICIN, obtained from Actinomadura carminata.
Source

Carminomycin II is produced by the fermentation of specific strains of Micromonospora bacteria. These microorganisms are known to synthesize various bioactive compounds, including several anthracyclines. The isolation and purification of carminomycin II from these bacterial cultures have been documented in various studies, highlighting its potential as a therapeutic agent.

Classification

Carminomycin II falls under the category of anthracycline antibiotics, which are characterized by their tetracyclic ring structure. This class includes other well-known drugs such as doxorubicin and daunorubicin. Anthracyclines are primarily used in oncology due to their efficacy against a wide range of tumors.

Synthesis Analysis

Methods

The synthesis of carminomycin II involves several chemical processes that can be categorized into two main approaches: total synthesis and semi-synthesis.

  1. Total Synthesis: This method entails the complete chemical construction of carminomycin II from simpler organic compounds. Various synthetic routes have been explored, often involving complex multi-step reactions that require careful control of conditions to ensure high yields.
  2. Semi-Synthesis: This approach utilizes naturally occurring precursors obtained from bacterial fermentation. For instance, derivatives of carminomycin can be synthesized by modifying the structure of naturally isolated compounds through acylation or other chemical modifications. Techniques such as N-acylation have been employed to create derivatives with enhanced solubility and bioactivity .

Technical Details

The synthesis often includes the use of protective groups to control reactivity during multi-step processes. For example, N-alpha-protected amino acids can be activated and reacted with carminomycin under mild conditions to yield various derivatives with altered pharmacological properties .

Molecular Structure Analysis

Structure

The molecular structure of carminomycin II features a complex tetracyclic ring system characteristic of anthracyclines, which allows for effective intercalation into DNA. The precise arrangement of functional groups on this structure contributes to its biological activity.

Data

  • Molecular Formula: C₁₄H₁₇N₃O₄
  • Molecular Weight: Approximately 293.3 g/mol
  • Crystal Structure: Detailed crystallographic studies reveal its three-dimensional arrangement, providing insights into how it interacts with biological macromolecules .
Chemical Reactions Analysis

Reactions

Carminomycin II participates in several key chemical reactions that underline its mechanism of action:

  1. Intercalation with DNA: The compound inserts itself between base pairs in the DNA helix, which disrupts normal DNA function.
  2. Topoisomerase II Interaction: Carminomycin II inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to increased DNA breaks and apoptosis in cancer cells .

Technical Details

The interactions with DNA and topoisomerase II are facilitated by the compound's planar structure, allowing it to fit snugly within the DNA helix and prevent proper unwinding during replication.

Mechanism of Action

Process

The primary mechanism through which carminomycin II exerts its antitumor effects involves:

  1. DNA Intercalation: By inserting itself between DNA base pairs, carminomycin II distorts the double helix structure.
  2. Inhibition of Topoisomerase II: This inhibition prevents the enzyme from effectively managing DNA supercoiling during replication, leading to double-strand breaks.

Data

Research indicates that carminomycin II has a potency comparable to other anthracyclines, making it a valuable candidate for further clinical exploration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a reddish-brown powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dark place.
  • pH Sensitivity: Exhibits changes in solubility and stability across different pH levels.

Relevant analyses have shown that modifications to its structure can significantly impact these properties, influencing both efficacy and safety profiles in therapeutic applications .

Applications

Carminomycin II is primarily investigated for its potential use in cancer therapy due to its ability to target rapidly dividing cells effectively. Its applications include:

  1. Anticancer Agent: Used in clinical settings for treating various malignancies.
  2. Research Tool: Employed in laboratory studies to understand drug resistance mechanisms in cancer cells.

The ongoing research into derivatives and analogs aims to enhance its therapeutic index while minimizing side effects associated with traditional anthracycline therapies .

Introduction to Carminomycin II

Historical Context and Discovery of Anthracycline Antibiotics

The discovery of anthracycline antibiotics originated in the mid-20th century with the isolation of daunorubicin from Streptomyces peucetius cultures in Italy (1963) and independently in France (as rubidomycin) [5] [8]. This breakthrough catalyzed global efforts to identify structurally related compounds with enhanced therapeutic properties. Carminomycin (also designated Carminomycin II in some literature) was subsequently isolated in the Soviet Union during the 1970s during systematic screenings of Actinobacteria strains [1]. Unlike its predecessors, carminomycin exhibited a distinct tetracyclic aglycone core linked to the amino sugar daunosamine, positioning it as a structural bridge between early anthracyclines like daunorubicin and later derivatives such as idarubicin [5]. Its discovery underscored the role of microbial biodiversity in expanding the chemotherapeutic arsenal and prompted comparative studies of anthracycline efficacy and toxicity profiles [1] [6].

Table 1: Key Anthracycline Antibiotics and Discovery Timeline

CompoundYear DiscoveredProducing OrganismRegion
Daunorubicin1963Streptomyces peucetiusItaly/France
Doxorubicin1969Mutant S. peucetius var. caesiusItaly
Carminomycin1970sActinobacteria strainsSoviet Union
Epirubicin1980sSemisynthetic derivativeGlobal

Structural Classification of Carminomycin II Within the Anthracycline Family

Carminomycin II belongs to the tetracyclic quinone-type anthracyclines, characterized by a planar anthraquinone chromophore fused to a hydroquinone ring (Figure 1A). Its core structure differentiates it from other family members through three key features:

  • Glycosylation Pattern: Like daunorubicin, carminomycin contains the amino sugar daunosamine attached via a β-glycosidic linkage at C7 of the aglycone. However, it lacks the C14 hydroxyl group present in doxorubicin [1] [5].
  • Substituent Modifications: The aglycone component (carminomycinone) features hydroxyl groups at C1, C4, C6, and C11, with a methyl group at C8. The C4 hydroxyl group is a critical site for enzymatic methylation during biosynthesis [2] [7].
  • Biosynthetic Intermediacy: Carminomycin serves as a direct precursor to daunorubicin in Streptomyces metabolic pathways. The enzyme carminomycin 4-O-methyltransferase (DnrK) catalyzes the methylation of carminomycin’s C4-OH to yield daunorubicin, a step essential for the bioactivity of downstream anthracyclines [2].

Structural studies of DnrK complexed with carminomycin (PDB ID: 5EEG) reveal a conserved binding pocket that accommodates the aglycone while positioning the C4-OH near the S-adenosylmethionine (AdoMet) cofactor for methyl transfer [7]. This enzyme exhibits remarkable substrate flexibility, methylating non-anthracycline compounds like flavonoids and angucyclines, hinting at evolutionary adaptations for diverse polyketide processing [2].

Table 2: Structural Comparison of Select Anthracyclines

FeatureCarminomycinDaunorubicinDoxorubicin
C4 Substituent-OH-OCH₃-OCH₃
C14 Substituent-H-H-OH
C13 Side Chain-COCH₃-COCH₃-COCH₂OH
Glycoside (C7)DaunosamineDaunosamineDaunosamine

Biological Significance and Research Rationale

Carminomycin II has been investigated for its distinct mechanistic profile compared to classical anthracyclines. While it shares core mechanisms like DNA intercalation and topoisomerase II inhibition, its unique properties offer research advantages:

  • Reduced Cardiotoxicity Potential: Preclinical studies in dogs and monkeys demonstrated that carminomycin caused less severe cardiotoxicity than equimolar doses of doxorubicin. Histopathological analyses showed minimal myocardial damage, attributed to diminished reactive oxygen species (ROS) generation due to its modified quinone redox chemistry [1] [5].
  • Golgi-Targeted Apoptosis in Renal Cancer: In von Hippel-Lindau (VHL)-deficient clear cell renal cell carcinoma (CCRCC), carminomycin accumulates in the Golgi apparatus via P-glycoprotein (P-gp) transporters. This triggers cleavage of the Golgi structural protein p115 and nuclear translocation of its C-terminal fragment, inducing apoptosis independent of p53 or HIF2α pathways [4].
  • Enzyme Engineering Applications: The methyltransferase DnrK, which processes carminomycin, has become a biocatalytic tool for chemoenzymatic synthesis. Its permissivity toward >100 diverse substrates—including anthraquinones, angucyclines, and coumarins—enables production of novel methylated analogs for drug discovery [2].

Despite promising mechanisms, clinical development stalled after a human tumor cloning assay showed limited efficacy: only 3 of 55 patient-derived tumors (breast, ovarian, melanoma) exhibited sensitivity, with most anthracycline-resistant cells showing cross-resistance to carminomycin [6]. Current research focuses on leveraging its structural core for hybrid molecules and probing DnrK’s utility in synthetic biology.

Table 3: Carminomycin II in Preclinical Research

Research AreaKey FindingReference
Cardiotoxicity ProfileLower incidence of cardiomyopathy in dogs vs. doxorubicin at equimolar doses [1]
Renal Cancer TargetingGolgi sequestration induces p115 cleavage and apoptosis in VHL−/− CCRCC cells [4]
Enzyme BiocatalysisDnrK methylates diverse scaffolds (kcat/Km = 7,700 M⁻¹s⁻¹ for carminomycin) [2]
Clinical ResponseMinimal activity in 86-patient tumor cloning assay; cross-resistance common [6]

Concluding Remarks

Carminomycin II exemplifies how nuanced structural variations in anthracyclines influence biological activity. Although not clinically adopted, its role as a biosynthetic intermediate and its unique Golgi-mediated apoptosis mechanism continue to inform oncology and enzymology research. Future directions include engineering DnrK for anticancer prodrug activation and exploiting carminomycin’s scaffold for tumor-selective delivery systems.

Properties

CAS Number

50935-05-2

Product Name

Carminomycin II

IUPAC Name

9-acetyl-7-[4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C33H41NO13

Molecular Weight

659.7 g/mol

InChI

InChI=1S/C33H41NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-15,19,21-23,32,35-36,38,40,42-43H,8-12,34H2,1-4H3

InChI Key

DNHXZQIEIKSDIK-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO

Synonyms

Carminomicin
Carminomycin
Carminomycin I
Carminomycin II
Carminomycin III
Carubicin
Carubicin Hydrochloride
Demethyldaunomycin
Demethyldaunorubicin
Hydrochloride, Carubicin
Karminomicin
Karminomycin
NSC 180,024
NSC 180024
NSC-180,024
NSC-180024
NSC180,024
NSC180024
Rubeomycin A
Rubeomycin A1

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.